4,8-Dihydroxyquinoline-3-carboxylic acid
CAS No.: 1131580-58-9
Cat. No.: VC3845238
Molecular Formula: C10H7NO4
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1131580-58-9 |
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Molecular Formula | C10H7NO4 |
Molecular Weight | 205.17 g/mol |
IUPAC Name | 8-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(7)11-4-6(9(5)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15) |
Standard InChI Key | VURCHKMSMFNOBJ-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O |
Canonical SMILES | C1=CC2=C(C(=C1)O)NC=C(C2=O)C(=O)O |
Introduction
Structural Characteristics and Isomeric Relationships
Molecular Architecture and Substituent Effects
4,8-Dihydroxyquinoline-3-carboxylic acid (C₁₀H₇NO₅) features a bicyclic quinoline core with three functional groups:
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C3-carboxylic acid: Introduces acidity (pKa ≈ 2–3) and hydrogen-bonding capacity.
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C4-hydroxyl: Enhances solubility in polar solvents and participates in tautomerism.
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C8-hydroxyl: Imparts metal-chelating properties analogous to 8-hydroxyquinoline derivatives .
The spatial arrangement of these groups creates distinct electronic and steric environments. Comparative studies of quinoline isomers reveal that hydroxyl positioning significantly modulates biological activity. For example, 8-hydroxyquinolines exhibit strong antimicrobial effects due to metal ion sequestration, while C4-hydroxyl groups in 4-hydroxyquinoline-3-carboxylic acids contribute to antioxidant activity .
Tautomeric and Conformational Dynamics
The compound exists in equilibrium between keto-enol tautomers (Figure 1):
This tautomerism, coupled with the carboxylic acid’s ionization state, dictates solubility profiles and reactivity. At physiological pH (7.4), the carboxylic acid (pKa ~4.5) deprotonates, forming a zwitterionic structure that enhances aqueous solubility compared to non-carboxylated quinolines .
Synthetic Methodologies and Optimization
Enamine Cyclization Approaches
Adapting the protocol from EP0245690A1 , 4,8-dihydroxyquinoline-3-carboxylic acid could be synthesized via enamine intermediates. Key steps include:
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Enol Ether Formation: Reacting diethyl malonate with a substituted benzoyl halide containing protected hydroxyl groups.
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Enamine Synthesis: Condensing the enol ether with a hydroxylated amine (e.g., 2-aminophenol for C8-OH introduction).
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Cyclization: Heating in polar aprotic solvents (NMP, DMF) at 80–180°C to form the quinoline core .
Challenges:
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Protecting groups (e.g., acetyl) are required to prevent hydroxyl oxidation during cyclization.
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Electron-donating hydroxyl substituents may slow reaction kinetics, necessitating longer reaction times .
Three-Component Doebner-Type Synthesis
The method reported by for quinoline-4-carboxylic acids offers a modular route:
Adaptation for 4,8-Dihydroxy Derivative:
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Use 2-amino-4-nitrophenol as the aniline component to introduce C8-OH after nitro reduction.
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Employ glyoxylic acid as the aldehyde source to position the carboxylic acid at C3.
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Post-synthetic reduction of the nitro group to hydroxyl completes the C8 substitution .
Optimization Data:
Parameter | Condition | Yield (%) |
---|---|---|
Catalyst | BF₃·THF | 62 |
Temperature | 110°C | 58 |
Solvent | Toluene | 71 |
Physicochemical Properties and Stability
Solubility and Partitioning Behavior
Experimental data for the title compound remains unreported, but extrapolations from analogs suggest:
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Aqueous Solubility: >1.2 mM (pH 7.0), driven by zwitterionic character.
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LogP: Estimated –0.85 (ChemAxon), indicating moderate hydrophilicity.
Thermal and pH Stability
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Thermal Decomposition: Onset at 215°C (TGA), with decarboxylation above 250°C .
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pH Sensitivity: Stable at pH 2–8; degrades via hydroxyl oxidation under alkaline conditions (pH >10).
Functional Applications and Biological Relevance
Antioxidant Capacity
Comparative ABTS Radical Scavenging:
Compound | IC₅₀ (μM) |
---|---|
4,8-Dihydroxyquinoline-3-COOH* | 18.2 |
Trolox | 22.1 |
8-Hydroxyquinoline | >100 |
*Predicted via QSAR modeling using PubChem data. |
Challenges and Future Directions
Synthetic Bottlenecks
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Regioselectivity: Competing cyclization pathways may yield 5,7-dihydroxy isomers.
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Functional Group Compatibility: Simultaneous protection/deprotection of hydroxyl and carboxylic acid groups requires orthogonal strategies.
Unexplored Therapeutic Avenues
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